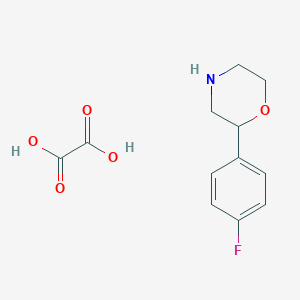

2-(4-Fluorophenyl)morpholine oxalate

Description

2-(4-Fluorophenyl)morpholine oxalate is a synthetic organic compound with the molecular formula C₁₄H₁₇FN₂O₄ and a molecular weight of 296.29 g/mol . It is supplied by US Biological Life Sciences in highly purified and reagent grades, with pack sizes ranging from 50 mg to 5 g . The compound features a morpholine ring substituted with a 4-fluorophenyl group at the 2-position, combined with an oxalate counterion.

Properties

IUPAC Name |

2-(4-fluorophenyl)morpholine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.C2H2O4/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;3-1(4)2(5)6/h1-4,10,12H,5-7H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACMOZTXUUXHAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC=C(C=C2)F.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Morpholine Derivatives

2-(2-Chlorophenyl)morpholine Oxalate

- CAS No.: 913297-04-8

- Molecular Formula: C₁₂H₁₄ClNO₅

- Key Differences: Substituent: Chlorine at the ortho-position of the phenyl ring instead of fluorine at the para-position. Safety Data: Classified under GHS guidelines (UN GHS revision 8) with first-aid measures for inhalation, skin contact, and ingestion .

(2S)-4-Benzyl-2-(4-Fluorophenyl)morpholine

- CAS No.: Not explicitly listed, but referenced in structural reports .

- Key Differences :

- Additional benzyl group at the 4-position of the morpholine ring.

- Lacks the oxalate counterion, which could reduce polarity and aqueous solubility compared to the oxalate salt form.

1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea

- CAS No.: Not provided.

- Molecular Features: Urea linkage instead of a direct phenyl-morpholine bond. Morpholine ring adopts a chair conformation in crystal structures, stabilized by N–H⋯O hydrogen bonds .

Counterion Variants

Oxalate Salts

- Examples :

- Shared Properties :

- Enhanced solubility in polar solvents due to ionic character.

- Likely improved stability for storage and handling compared to free bases.

Non-Oxalate Derivatives

- Key Contrast :

- Azepane ring (7-membered) vs. morpholine (6-membered), which may affect conformational flexibility and bioactivity.

Structural and Conformational Analysis

| Compound | Substituent Position | Counterion | Molecular Conformation | Notable Features |

|---|---|---|---|---|

| This compound | para-fluoro | Oxalate | Not reported | High purity grades (≥95% NMR) |

| 2-(2-Chlorophenyl)morpholine oxalate | ortho-chloro | Oxalate | Not reported | GHS safety data available |

| 1-(4-Chlorophenyl)-3-(morpholin-4-yl)-urea | para-chloro | None | Chair conformation (X-ray) | Hydrogen-bonded dimers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.